molecular formula C17H15ClN2O3 B2985016 N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide CAS No. 886933-07-9

N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide

Cat. No.: B2985016
CAS No.: 886933-07-9
M. Wt: 330.77
InChI Key: XAVXSVWLSBFKNV-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide is a useful research compound. Its molecular formula is C17H15ClN2O3 and its molecular weight is 330.77. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications in Neurological Disorders

Research indicates that derivatives of the compound have shown significant antiviral and antiapoptotic effects, particularly in treating neurological conditions such as Japanese encephalitis. For instance, a novel anilidoquinoline derivative demonstrated a significant decrease in viral load and increased survival rates in infected mice, suggesting its potential therapeutic efficacy against Japanese encephalitis (Ghosh et al., 2008).

Antimicrobial and Antifungal Properties

Several studies have synthesized derivatives to explore their antimicrobial and antifungal activities. Compounds have been screened for their antibacterial and antifungal activities against a range of pathogens, indicating their potential as antimicrobial agents (Desai et al., 2007), (Patel & Shaikh, 2011).

Anticancer Activity

Compounds synthesized from the base chemical have been evaluated for their in vitro anticancer activities, displaying potential against various cancer cell lines. The anticancer activity is supported by molecular docking studies, which help to understand the binding affinities and mechanisms of action (Al-Suwaidan et al., 2016).

Structural and Spectroscopic Studies

Structural aspects of derivatives have been extensively studied to understand their properties better. Research includes investigations into the crystal structures, which can offer insights into their chemical behavior and potential applications in material science and pharmaceuticals (Karmakar et al., 2007).

Molecular Docking and Biological Potentials

In-depth molecular docking studies have been conducted to explore the biological potentials of synthesized derivatives, including their interactions with biological targets, providing a foundation for the development of novel therapeutics (Mehta et al., 2019).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-11-4-6-12(7-5-11)20-16(21)10-23-15-3-1-2-14-13(15)8-9-19-17(14)22/h1-7H,8-10H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVXSVWLSBFKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.